ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate
Description
Ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound with a unique substitution pattern. Its structure includes:
- A pyrrole core substituted at positions 2 (methyl), 3 (ethyl carboxylate), 4 (3-chlorobenzyl), and 5 (E-configured enamino-cyano ketone group).
This compound’s synthesis likely involves multicomponent condensation reactions, analogous to methods described for structurally related pyrrole derivatives (e.g., ). Its crystallographic characterization may employ programs like SHELXL for refinement and ORTEP for visualization, as highlighted in , and 2.
Properties
IUPAC Name |
ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-26-19(25)17-11(2)23-16(9-13(10-21)18(22)24)15(17)8-12-5-4-6-14(20)7-12/h4-7,9,23H,3,8H2,1-2H3,(H2,22,24)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOGTNRGTMJHRJ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)C=C(C#N)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)/C=C(\C#N)/C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrole ring with various functional groups that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including the condensation of ethyl acetoacetate with cyanoacetic acid, followed by cyclization and functional group modifications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and pyrrole ring facilitate binding to these targets, modulating various biological pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibitory effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Ethyl 5-[...]-4-[...]-2-methyl | MCF-7 | 12.64 ± 0.47 |
| Ethyl 5-[...]-4-[...]-2-methyl | HepG2 | 8.81 ± 0.64 |
The IC50 value represents the concentration required to inhibit cell growth by 50%, indicating the potency of the compound against these cancer cells.
Mechanisms of Anticancer Activity
The anticancer activity is linked to several mechanisms:
- Induction of Apoptosis : The compound enhances the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest at the S and G2/M phases, effectively halting cancer cell proliferation.
Case Studies
- Study on MCF-7 Cells : A recent investigation assessed the effects of ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl on MCF-7 cells. Results showed a significant increase in apoptotic markers and a decrease in cell viability compared to control groups.
- HepG2 Cell Analysis : Another study focused on HepG2 cells revealed that treatment with the compound resulted in a marked increase in caspase 9 levels, further confirming its role in apoptosis induction.
Comparative Analysis
When compared to similar compounds, ethyl 5-[...]-4-[...]-2-methyl demonstrates unique biological reactivity due to its structural characteristics. For example:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Pyrrole ring + Cyano group | Moderate anticancer activity |
| Ethyl 5-[...]-4-[...]-2-methyl | Pyrrole ring + Cyano + Chlorophenyl | High cytotoxicity against MCF-7 and HepG2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature:
Key Research Findings and Analysis
Structural Uniqueness
The E-configuration of the enamino-cyano ketone group in the target compound distinguishes it from simpler pyrrole derivatives. The 3-chlorophenylmethyl group contrasts with the 4-chlorophenyl substituent in ’s compound, which may alter steric and electronic interactions in crystal packing or receptor binding.
Crystallographic Validation
These tools ensure precise refinement of anisotropic displacement parameters and validation of geometric constraints, critical for confirming the E-configuration of the enamino group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
